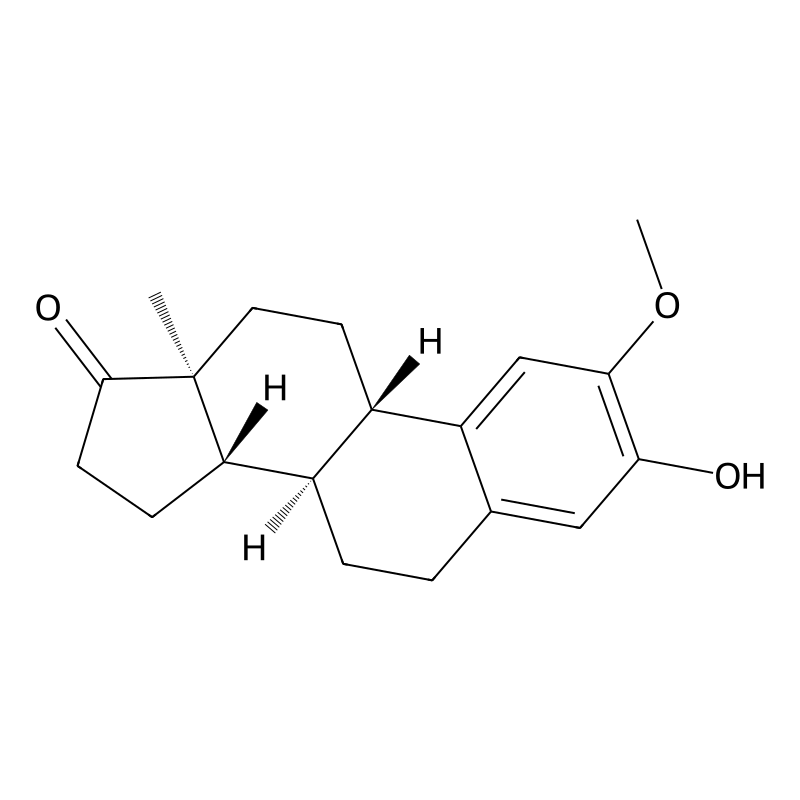

2-Methoxyestrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

2-Methoxyestrone is an endogenous phase II estrogen metabolite formed via the catechol-O-methyltransferase (COMT)-mediated methylation of 2-hydroxyestrone. In procurement and laboratory contexts, it is primarily sourced as an analytical reference standard for high-throughput LC-MS/MS endocrine profiling and as a non-estrogenic structural probe in biochemical assays. Unlike its catechol precursors, the methoxy group at the C2 position confers high chemical stability, making it highly processable for long-term storage and complex matrix extractions without the need for aggressive antioxidant stabilization [1].

Research Fit

Substituting 2-Methoxyestrone with its precursor estrone or its catechol intermediate 2-hydroxyestrone fundamentally compromises both analytical and biological assays. Estrone retains strong estrogen receptor (ER) activity, confounding assays that require a non-uterotropic baseline [1]. Conversely, 2-hydroxyestrone is a highly labile catechol that rapidly oxidizes in solution, requiring strict ascorbic acid preservation to prevent degradation [2]. Furthermore, substituting with the regioisomer 4-methoxyestrone is impossible in mass spectrometry workflows, as their isobaric similarities demand the exact 2-Methoxyestrone standard to establish precise chromatographic retention times for accurate peak assignment [3].

Substitution Risk

References

- [1] Zhu, B. T., et al. 'Quantitative Structure-Activity Relationship of Various Endogenous Estrogen Metabolites for Human Estrogen Receptor α and β Subtypes.' Endocrinology 147.9 (2006): 4132-4150.

- [2] Eliassen, A. H., et al. 'Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies.' Cancer Epidemiology, Biomarkers & Prevention 18.10 (2009): 2860-2868.

- [3] Li, W., et al. 'Simultaneously Determination of Fifteen Estrogens and Metabolites in Human Serum by an Efficient Liquid Chromatography-Tandem Mass Spectrometry Method.' J Anal Bioanal Tech 8.4 (2017): 1000373.

Chemical Stability and Matrix Preservation Requirements

2-Methoxyestrone demonstrates superior stability in aqueous and biological matrices compared to its immediate metabolic precursor, 2-hydroxyestrone. While 2-hydroxyestrone is a labile catechol that undergoes rapid oxidation—often requiring the addition of ascorbic acid to prevent significant degradation (>2% loss) during short-term storage at 4°C—2-Methoxyestrone remains highly stable (<0.5% variance) under identical conditions without antioxidant additives [1].

| Evidence Dimension | Oxidative stability in matrix |

| Target Compound Data | <0.5% degradation over 48h at 4°C (no ascorbic acid) |

| Comparator Or Baseline | 2-Hydroxyestrone (>2% degradation, requires ascorbic acid) |

| Quantified Difference | >4-fold improvement in baseline stability without antioxidants |

| Conditions | Urine/biological matrix storage at 4°C |

Procurement of the methoxylated form eliminates the need for stringent antioxidant handling protocols during in vitro assay preparation and standard curve generation.

Estrogen Receptor (ER) Binding Affinity

Unlike the parent compound estrone, which exhibits high preferential binding affinity for human ERα, 2-Methoxyestrone lacks significant estrogenic activity. In competitive binding assays, 2-Methoxyestrone shows no appreciable binding affinity for either human ERα or ERβ at concentrations up to 1000 nM [1]. This stark functional divergence makes it an essential molecule for isolating non-receptor-mediated pathways.

| Evidence Dimension | ERα / ERβ binding affinity |

| Target Compound Data | No appreciable binding up to 1000 nM |

| Comparator Or Baseline | Estrone (High preferential binding affinity for ERα) |

| Quantified Difference | >1000-fold reduction in ER binding affinity |

| Conditions | in vitro human ERα and ERβ competitive binding assays |

It serves as an ideal structurally-matched negative control for researchers studying estrogen metabolism without triggering classical ER-mediated transcription.

Chromatographic Resolvability for Regioisomer Profiling

In quantitative mass spectrometry, 2-Methoxyestrone is indispensable for resolving isobaric interference from its regioisomer, 4-methoxyestrone. Because both compounds yield highly similar MS/MS fragmentation patterns, accurate identification relies entirely on chromatographic separation. Optimized reversed-phase LC-MS/MS methods utilizing specific gradients (e.g., Synergi Hydro-RP) achieve a retention time difference of ≥ 0.2 minutes between these methoxylated isomers [1]. Without the exact 2-Methoxyestrone standard to anchor the retention time, automated peak integration software cannot reliably distinguish the 2-pathway from the 4-pathway metabolites.

| Evidence Dimension | LC-MS/MS Retention Time Resolution |

| Target Compound Data | Distinct retention time anchor |

| Comparator Or Baseline | 4-Methoxyestrone (Isobaric regioisomer) |

| Quantified Difference | ≥ 0.2 min baseline separation under optimized gradients |

| Conditions | Reversed-phase LC-MS/MS (e.g., C18, Synergi Hydro-RP, 40-60°C) |

Procurement of the highly pure exact standard is mandatory for clinical and research laboratories validating COMT activity and Phase II estrogen detoxification profiling.

LC-MS/MS Biomarker Profiling Panels

2-Methoxyestrone is essential as a quantitative reference standard for measuring Phase II estrogen detoxification, specifically distinguishing the protective 2-hydroxylation/methylation pathway from the genotoxic 4-hydroxylation pathway in serum and urine [1].

Catechol-O-Methyltransferase (COMT) Activity Assays

The compound is utilized as a direct product standard to quantify the enzymatic conversion of 2-hydroxyestrone by COMT, a critical metabolic node in cancer risk assessment and neurobiology [2].

Non-Uterotropic Structural Controls in Drug Discovery

2-Methoxyestrone is deployed as a baseline comparator in high-throughput screening when evaluating novel steroid derivatives, ensuring that observed cellular effects are not driven by classical ERα/ERβ activation [3].

Application Fit Matrix

References

- [1] Li, W., et al. 'Simultaneously Determination of Fifteen Estrogens and Metabolites in Human Serum by an Efficient Liquid Chromatography-Tandem Mass Spectrometry Method.' J Anal Bioanal Tech 8.4 (2017): 1000373.

- [2] Eliassen, A. H., et al. 'Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies.' Cancer Epidemiology, Biomarkers & Prevention 18.10 (2009): 2860-2868.

- [3] Zhu, B. T., et al. 'Quantitative Structure-Activity Relationship of Various Endogenous Estrogen Metabolites for Human Estrogen Receptor α and β Subtypes.' Endocrinology 147.9 (2006): 4132-4150.

Purity

Quantity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Metabolism Metabolites

2-Methoxyestrone is a known human metabolite of 2-hydroxyestrone.

Wikipedia

Use Classification

Explore Compound Types